4-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-6-nitro- is a heterocyclic compound that features a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-6-nitro- typically involves the reaction of 2-nitrophenol with formaldehyde and a primary amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient mixing and heat transfer. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-6-nitro- undergoes various chemical reactions, including:
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include amino-substituted benzoxazines and various derivatives with different functional groups replacing the nitro group .
Scientific Research Applications
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-6-nitro- has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a DNA topoisomerase I inhibitor, which could make it a valuable anticancer agent.
Materials Science: Benzoxazine derivatives are used in the development of high-performance polymers and resins due to their excellent thermal stability and mechanical properties.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a useful tool for studying enzyme mechanisms and interactions.
Mechanism of Action
The mechanism by which 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-6-nitro- exerts its effects involves the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to the disruption of these processes, ultimately resulting in cell death . The compound binds to the enzyme’s active site, preventing it from interacting with DNA and thereby inhibiting its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: This compound is structurally similar but lacks the nitro and methyl groups, which can significantly alter its chemical properties and biological activity.
3,4-Dihydro-2H-1,4-benzoxazine:
Uniqueness
The presence of both the nitro and methyl groups in 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-6-nitro- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for selective biological activity. These features make it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10-4-5-14-9-3-2-7(11(12)13)6-8(9)10/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSDSFYITDCJDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626758 | |
Record name | 4-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120711-82-2 | |
Record name | 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120711-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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